molecular formula C13H9FO B154158 4-Fluorobenzophenone CAS No. 345-83-5

4-Fluorobenzophenone

Cat. No.: B154158
CAS No.: 345-83-5
M. Wt: 200.21 g/mol
InChI Key: OGTSHGYHILFRHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzophenone is an organic compound with the molecular formula C₁₃H₉FO. It is a derivative of benzophenone, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is known for its light beige crystalline appearance and is used in various chemical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorobenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of fluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C₆H₅COCl} + \text{C₆H₄F} \rightarrow \text{C₆H₄(CO)C₆H₄F} + \text{HCl} ]

Another method involves the reaction of 4-fluorobenzeneboronic acid with benzoic anhydride in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzophenone undergoes various chemical reactions, including:

    Reduction: It can be reduced to 4-fluorobenzhydrol using reducing agents like lithium aluminum hydride.

    Oxidation: It can be oxidized to 4-fluorobenzoic acid using strong oxidizing agents such as potassium permanganate.

    Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of appropriate catalysts.

Common Reagents and Conditions

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Scientific Research Applications

4-Fluorobenzophenone is utilized in various scientific research fields:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying enzyme-substrate interactions due to its ability to form stable complexes.

    Medicine: It is investigated for its potential use in developing pharmaceuticals, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It is used in the production of polymers and as a photoinitiator in UV-curable coatings.

Mechanism of Action

The mechanism of action of 4-Fluorobenzophenone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The fluorine atom enhances its binding affinity due to its electronegativity, which can influence the electronic distribution within the molecule and improve its interaction with target proteins .

Comparison with Similar Compounds

Similar Compounds

    Benzophenone: The parent compound without the fluorine substitution.

    4-Chlorobenzophenone: Similar structure but with a chlorine atom instead of fluorine.

    4-Methylbenzophenone: Contains a methyl group instead of fluorine.

Uniqueness

4-Fluorobenzophenone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. The fluorine atom increases the compound’s stability and reactivity, making it more suitable for specific applications in pharmaceuticals and materials science compared to its non-fluorinated counterparts .

Properties

IUPAC Name

(4-fluorophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGTSHGYHILFRHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188059
Record name 4-Fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light beige crystalline powder; [Acros Organics MSDS]
Record name 4-Fluorobenzophenone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20037
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

345-83-5
Record name 4-Fluorobenzophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=345-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluorobenzophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000345835
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 345-83-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88321
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Fluorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00188059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluorobenzophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.876
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Fluorobenzophenone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JKA6JRZ9CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzophenone
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzophenone
Reactant of Route 3
Reactant of Route 3
4-Fluorobenzophenone
Reactant of Route 4
Reactant of Route 4
4-Fluorobenzophenone
Reactant of Route 5
Reactant of Route 5
4-Fluorobenzophenone
Reactant of Route 6
Reactant of Route 6
4-Fluorobenzophenone
Customer
Q & A

Q1: Can 4-Fluorobenzophenone be used to synthesize polymers?

A1: Yes, this compound is a valuable building block in polymer chemistry. It can be used to synthesize various polymers, including poly(azomethine)s [], poly(arylene ether)s [, ], poly(arylene ether sulfone)s [], and poly(arylene phosphine oxide)s []. Its fluorine atom allows for further modification through nucleophilic aromatic substitution reactions, enabling the creation of diverse polymer structures with tailored properties.

Q2: How does the introduction of this compound moieties into poly(arylene ether sulfone)s impact their properties?

A2: Incorporating this compound-containing side chains into poly(arylene ether sulfone)s enhances their properties for potential use in proton exchange membranes []. These modifications increase proton conductivity while maintaining low methanol permeability, making them suitable for fuel cell applications.

Q3: What role does this compound play in the synthesis of well-defined diblock copolymers?

A3: this compound can act as a macroinitiator for chain-growth condensation polymerization (CGCP) [, ]. By introducing a terminal this compound unit onto a pre-synthesized polymer block, a second distinct block can be grown, resulting in well-defined diblock copolymers with controlled block lengths and compositions.

Q4: Are there examples of using this compound in the synthesis of more complex polymer architectures?

A4: Yes, researchers have successfully employed this compound derivatives as trifunctional initiators for synthesizing miktoarm star copolymers []. This approach combines atom transfer radical polymerization (ATRP) and CGCP to create star-shaped polymers with controlled arm lengths and compositions.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C13H9FO, and its molecular weight is 200.20 g/mol.

Q6: Are there studies investigating the crystal structure of this compound derivatives?

A6: Yes, crystal structures have been determined for several this compound derivatives, including 4-amino-4′-fluorobenzophenone [, ] and 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one []. These studies provide valuable insights into the molecular geometry and intermolecular interactions of these compounds.

Q7: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A7: Researchers frequently utilize spectroscopic techniques such as FT-IR, NMR (1H, 19F, and 119Sn) [], UV-Vis [], and photoluminescence spectroscopy [, ] to characterize this compound and its derivatives. These methods provide information on the compound's structure, electronic properties, and interactions with other molecules.

Q8: Can this compound participate in nucleophilic aromatic substitution reactions?

A8: Yes, the presence of the fluorine atom in this compound makes it susceptible to nucleophilic aromatic substitution reactions [, , ]. This reactivity allows for the replacement of the fluorine atom with various nucleophiles, enabling the synthesis of diverse this compound derivatives with tailored properties.

Q9: How does the presence of the fluorine atom in this compound influence its reactivity compared to benzophenone?

A9: The fluorine atom in this compound withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic attack than benzophenone []. This electron-withdrawing effect influences the reaction rates and selectivity of reactions involving this compound.

Q10: Are there any known biological activities of this compound derivatives?

A10: Yes, some this compound derivatives, particularly diketopiperazine-type compounds containing the this compound moiety, have shown potent antimicrotubule and vascular-disrupting activities []. These compounds hold promise as potential anticancer agents.

Q11: Has this compound been used as a starting material for synthesizing pharmaceutically relevant compounds?

A11: Yes, this compound serves as a key starting material in the synthesis of Pitavastatin Calcium [], a clinically used lipid-lowering agent. This highlights the versatility of this compound as a building block for complex molecules with therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.